Thalidomide-5-O-C5-NH2 (hydrochloride)
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Overview
Description
Thalidomide-5-O-C5-NH2 (hydrochloride): is a synthetic compound that incorporates a cereblon ligand based on Thalidomide and a linker commonly utilized in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research for its ability to recruit the CRBN protein, making it a valuable tool in the development of targeted protein degradation therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Thalidomide-5-O-C5-NH2 (hydrochloride) involves the synthesis of a ligand-linker conjugate. The cereblon ligand, based on Thalidomide, is connected to a linker that facilitates its use in PROTAC technology . Specific details on the reaction conditions and synthetic routes are proprietary and typically provided by suppliers like MedChemExpress .
Industrial Production Methods: Industrial production methods for Thalidomide-5-O-C5-NH2 (hydrochloride) are not widely published. the general approach involves large-scale synthesis of the ligand-linker conjugate, followed by purification and quality control to ensure the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5-O-C5-NH2 (hydrochloride) primarily undergoes conjugation reactions where it is connected to a ligand for protein by a linker to form PROTACs . This compound does not typically undergo oxidation, reduction, or substitution reactions in its intended applications.
Common Reagents and Conditions: The common reagents used in the synthesis of Thalidomide-5-O-C5-NH2 (hydrochloride) include the cereblon ligand (Thalidomide), a linker molecule, and various solvents and catalysts to facilitate the conjugation reaction .
Major Products: The major product formed from the reactions involving Thalidomide-5-O-C5-NH2 (hydrochloride) is the PROTAC molecule, which is used in targeted protein degradation research .
Scientific Research Applications
Thalidomide-5-O-C5-NH2 (hydrochloride) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Thalidomide-5-O-C5-NH2 (hydrochloride) involves its role as a cereblon ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex . This recruitment leads to the ubiquitination and subsequent degradation of target proteins, making it a powerful tool in targeted protein degradation research .
Comparison with Similar Compounds
Thalidomide-O-C5-NH2 hydrochloride: Another cereblon ligand used in PROTAC technology.
Thalidomide-NH-C5-NH2 hydrochloride: A similar compound with a different linker structure.
Uniqueness: Thalidomide-5-O-C5-NH2 (hydrochloride) is unique due to its specific linker structure, which may offer different binding affinities and degradation efficiencies compared to other similar compounds .
Properties
Molecular Formula |
C18H22ClN3O5 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
5-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H21N3O5.ClH/c19-8-2-1-3-9-26-11-4-5-12-13(10-11)18(25)21(17(12)24)14-6-7-15(22)20-16(14)23;/h4-5,10,14H,1-3,6-9,19H2,(H,20,22,23);1H |
InChI Key |
SOARARVJMPMSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN.Cl |
Origin of Product |
United States |
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